3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-5-25-21(28)20-19(16-12-15(29-4)9-10-17(16)24(20)3)23-22(25)30-13-18(27)26-11-7-6-8-14(26)2/h9-10,12,14H,5-8,11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQDGYMJHNOFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl, methoxy, and methyl groups: These substituents can be introduced through alkylation and methylation reactions.
Attachment of the piperidinyl group: This step involves the reaction of the intermediate compound with 2-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related pyrimido[5,4-b]indol-4-one derivatives from the evidence:
*Molecular formula and weight estimated based on analogs.
†Estimated from structural similarity.
‡Calculated using PubChem tools.
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s 2-methylpiperidinyl group and 8-methoxy substituent likely increase lipophilicity (estimated XLogP3 ~5.5), comparable to the 3,5-dimethylphenyl analog (XLogP3=5.7) . Piperidine/azepane derivatives exhibit lower XLogP3 (4.2–4.5) due to reduced alkyl branching .
- Fluorine substitution (XLogP3=3.8) reduces lipophilicity, highlighting the electron-withdrawing effect of fluorine.
Hydrogen-Bonding and Solubility: The 8-methoxy group in the target compound increases hydrogen-bond acceptors (5 vs. Higher topological polar surface area (TPSA ~100–103 Ų) in methoxy-containing compounds correlates with enhanced membrane permeability limitations.
Ortho- vs. para- methoxy positioning (e.g., 2-methoxyphenyl in vs. 4-methoxyphenyl in ) alters electronic distribution and steric interactions.
Bioactivity and Structure-Activity Relationships (SAR)
While specific bioactivity data for these compounds are unavailable, highlights that structural similarity strongly correlates with bioactivity profiles . Key SAR insights include:
- Methoxy Groups : Compounds with methoxy substituents (e.g., target compound, ) may exhibit enhanced binding to targets requiring hydrogen-bond interactions, such as kinases or GPCRs.
- Piperidine/Azepane Rings: The 6-membered piperidine vs.
- Electron-Withdrawing Groups : The 4-fluorophenyl group in could enhance metabolic stability by reducing cytochrome P450-mediated oxidation.
Biological Activity
The compound 3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrimido[5,4-b]indole core : This structure is often associated with various biological activities, including anticancer properties.
- Methoxy and ethyl substitutions : These groups can influence the compound's lipophilicity and bioavailability.
- Piperidine moiety : Known for its role in enhancing the pharmacological profile of compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated high binding affinity to BET proteins, leading to effective inhibition of cell growth in leukemia cell lines. The presence of the piperidine ring in these structures often correlates with enhanced potency against various cancer types .
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been extensively studied. Research shows that modifications on the piperidine structure can lead to significant antibacterial and antifungal activities. For example, compounds similar to the one have shown efficacy against standard strains of bacteria and fungi, indicating that the sulfanyl group may play a crucial role in this activity .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. In particular, derivatives have been tested for their activity as α-glucosidase inhibitors. Such inhibition is critical for managing conditions like diabetes by regulating glucose absorption .
Toxicity and Safety Profile
Understanding the toxicity profile of this compound is essential for therapeutic applications. Preliminary studies suggest that while certain analogs exhibit promising biological activities, they also require thorough evaluation for potential toxic effects. For instance, some related compounds have shown cytotoxic effects at higher concentrations, necessitating careful dose management in clinical settings .
Biological Activity Summary
Case Studies
- Anticancer Efficacy : A study investigated a series of pyrimido[5,4-b]indole derivatives and found that those with piperidine substitutions exhibited lower IC50 values against leukemia cells compared to standard treatments.
- Antimicrobial Testing : In vitro tests on synthesized piperidine derivatives revealed notable activity against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum, surpassing traditional antibiotics in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
